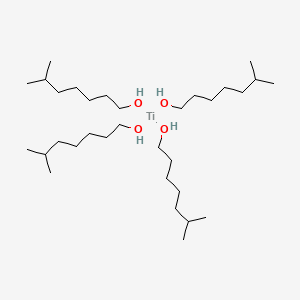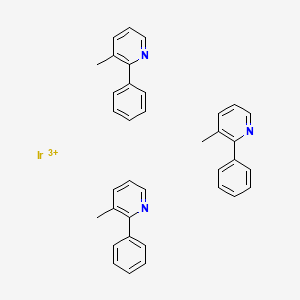
Tetraphosphorus octasulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraphosphorus octasulfide is an inorganic compound with the chemical formula P₄S₈. It belongs to the family of phosphorus sulfides, which are compounds containing only phosphorus and sulfur. This compound is known for its unique molecular structure, which consists of a tetrahedral array of four phosphorus atoms bonded to eight sulfur atoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraphosphorus octasulfide can be synthesized through the direct combination of white phosphorus (P₄) and elemental sulfur (S₈) under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation: [ \text{P}_4 + \text{S}_8 \rightarrow \text{P}_4\text{S}_8 ]
Industrial Production Methods: Industrial production of this compound involves the thermolysis of mixtures of phosphorus and sulfur. The product distribution can be analyzed using 31P-NMR spectroscopy to ensure the desired compound is obtained .
Analyse Chemischer Reaktionen
Types of Reactions: Tetraphosphorus octasulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as chlorine or oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen or metals.
Substitution: Substitution reactions often involve the replacement of sulfur atoms with other elements or groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphorus oxides, while reduction can yield various phosphorus-sulfur compounds .
Wissenschaftliche Forschungsanwendungen
Tetraphosphorus octasulfide has several applications in scientific research and industry:
Chemistry: It is used as a reagent in the synthesis of other phosphorus-sulfur compounds.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Studies are being conducted to investigate its potential therapeutic applications.
Industry: this compound is used in the production of lubricants, additives, and other industrial chemicals.
Wirkmechanismus
The mechanism by which tetraphosphorus octasulfide exerts its effects involves its ability to interact with various molecular targets and pathways. Its unique structure allows it to participate in a range of chemical reactions, influencing the behavior of other compounds and materials. The specific molecular targets and pathways depend on the context of its application, whether in chemical synthesis, biological systems, or industrial processes .
Vergleich Mit ähnlichen Verbindungen
Phosphorus pentasulfide (P₄S₁₀): Used in the production of organosulfur compounds.
Phosphorus sesquisulfide (P₄S₃): Used in the production of “strike anywhere matches.”
Other Phosphorus Sulfides: P₄S₄, P₄S₅, P₄S₆, P₄S₇, and P₄S₉.
Uniqueness: Tetraphosphorus octasulfide is unique due to its specific molecular structure and the balance of phosphorus and sulfur atoms. This structure imparts distinct chemical properties and reactivity, making it valuable for various specialized applications .
Eigenschaften
CAS-Nummer |
37295-14-0 |
|---|---|
Molekularformel |
P4S8 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
1,3-bis(sulfanylidene)-2,4,6,8,9,10-hexathia-1λ5,3λ5,5,7-tetraphosphatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/P4S8/c5-3-8-1-7-2(10-3)11-4(6,9-1)12-3 |
InChI-Schlüssel |
NMMODYSNYWOYCZ-UHFFFAOYSA-N |
Kanonische SMILES |
P12SP3SP(=S)(S1)SP(=S)(S2)S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13743845.png)
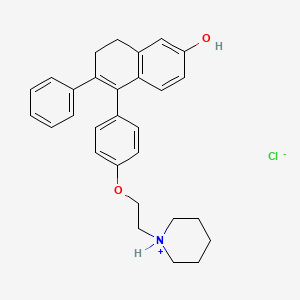
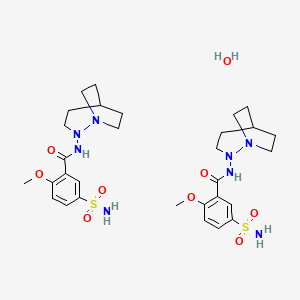
![1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-5-methoxybenzene-1,3-dicarboxamide](/img/structure/B13743855.png)
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13743859.png)
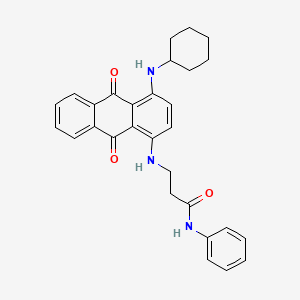
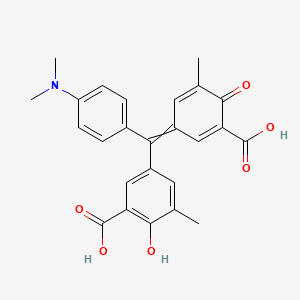
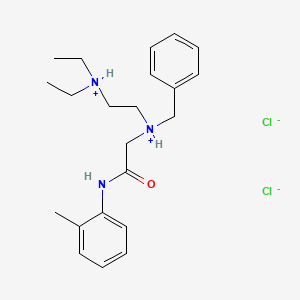
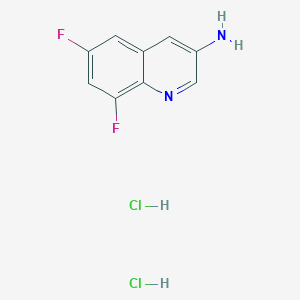

![Silane, trichloro[(ethylphenyl)ethyl]-](/img/structure/B13743901.png)

